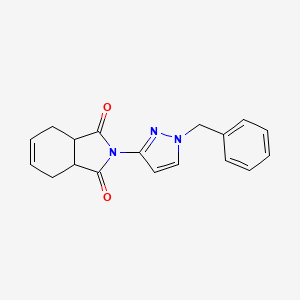![molecular formula C22H18FN3O2 B10911472 N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)](/img/structure/B10911472.png)
N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-phenylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-{2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE: This compound has similar structural features but with different substituents on the phenyl ring.
N~1~-(2-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE: Another similar compound with a chlorine substituent instead of fluorine.
Uniqueness
N~1~-(2-{2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-PHENYLBENZAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of coordination complexes and in studies of its biological activities .
Properties
Molecular Formula |
C22H18FN3O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C22H18FN3O2/c23-19-13-11-17(12-14-19)15-24-25-21(27)16-26(20-9-5-2-6-10-20)22(28)18-7-3-1-4-8-18/h1-15H,16H2,(H,25,27)/b24-15+ |
InChI Key |
XTVPNBPGBZWKNI-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)N/N=C/C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC(=O)NN=CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-6-(4-methylphenyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911389.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911395.png)
![11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide](/img/structure/B10911415.png)
![2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10911426.png)
![2-{[(2-methylphenyl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10911448.png)
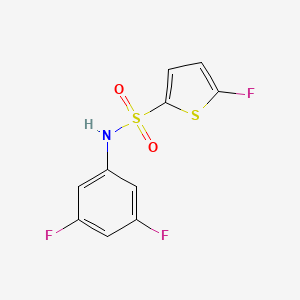
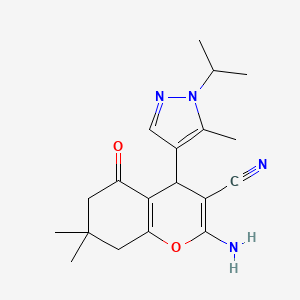
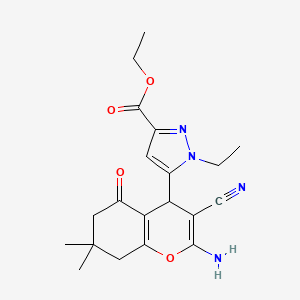
![3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10911474.png)
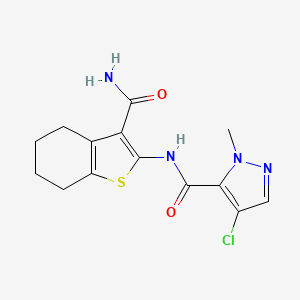
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10911476.png)
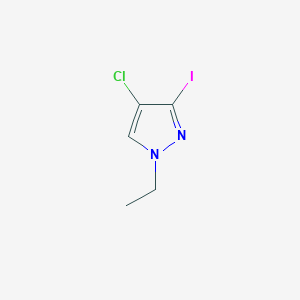
![3-(methylsulfanyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B10911489.png)
